N-Cyclopentyl vs. N-Isopropyl Amide Substitution: Impact on AChE Inhibitory Potency in a Pyrimidine Thioacetamide Series
In a head-to-head evaluation of seven pyrimidine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the N-cyclopentyl-containing compound (designated Compound 6) demonstrated the highest AChE inhibitory potency of the series with an IC50 of 14.89 nM, compared to the series-wide range of 14.89–77.70 nM. The N-cyclopentyl substitution conferred an approximately 24-fold selectivity for AChE over BChE (AChE IC50: 14.89 nM vs. BChE IC50: 357 nM). In contrast, Compound 2—which differs in its N-alkyl amide terminus—yielded an AChE IC50 of 25.00 nM and a BChE IC50 of 441.30 nM, representing only ~17.7-fold selectivity. The N-cyclopentyl group thus confers both superior absolute potency and a measurably enhanced selectivity ratio for AChE over BChE relative to alternative N-alkyl substitutions within the same core scaffold. [1]
| Evidence Dimension | AChE inhibitory potency (IC50) and AChE/BChE selectivity ratio |
|---|---|
| Target Compound Data | AChE IC50: 14.89 nM; BChE IC50: 357 nM; Selectivity ratio (BChE IC50 / AChE IC50): ~24.0 |
| Comparator Or Baseline | Compound 2 (alternative N-alkyl pyrimidine thioacetamide): AChE IC50: 25.00 nM; BChE IC50: 441.30 nM; Selectivity ratio: ~17.7 |
| Quantified Difference | Target compound achieves 1.68-fold greater AChE potency and a 1.36-fold improvement in AChE/BChE selectivity ratio over Compound 2 |
| Conditions | In vitro enzymatic inhibition assay using isolated AChE and BChE; IC50 values determined from dose-response curves; reference standard: tacrine (THA, BChE IC50: 5.22 nM) |
Why This Matters
For procurement in neuroscience or Alzheimer's disease research programs, the N-cyclopentyl amide variant (CAS 1251550-79-4) offers quantitatively superior AChE potency and a meaningfully wider selectivity window over BChE compared to alternative N-alkyl congeners.
- [1] Köksal Z, Alım Z, Bayrak S, Gülçin İ, Özdemir H. Evaluation of pyrimidine-based compounds as AChE and BChE inhibitors: in vitro inhibition, molecular modeling, and statistical evaluation. Naunyn-Schmiedeberg's Archives of Pharmacology. 2026. DOI: 10.1007/s00210-026-05347-0. View Source
